3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide
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Overview
Description
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides
Mechanism of Action
Target of Action
It’s known that 1,2,4-oxadiazole derivatives, which this compound is a part of, have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been used for the treatment of various diseases such as Duchenne muscular dystrophy, hypertension, and Parkinson’s disease .
Mode of Action
1,2,4-oxadiazole derivatives have been known to interact with their targets in a way that inhibits their function . This inhibition can lead to changes in the cellular processes that these targets are involved in.
Biochemical Pathways
Given the known targets of 1,2,4-oxadiazole derivatives, it can be inferred that the compound may affect pathways related to cell growth and proliferation, particularly in the context of cancer therapy .
Result of Action
Given the known targets of 1,2,4-oxadiazole derivatives, it can be inferred that the compound may have effects on cell growth and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the cyclopropyl group: This step may involve the use of cyclopropyl halides or other cyclopropyl-containing reagents.
Formation of the piperidine ring: This can be synthesized through various methods, including reductive amination or cyclization of appropriate precursors.
Coupling of the piperidine and oxadiazole moieties: This step often involves the use of coupling reagents such as EDCI or DCC.
Introduction of the methoxyphenethyl group: This can be achieved through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methoxy group.
Reduction: Reduction reactions may target the oxadiazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide: can be compared with other piperidine carboxamides, oxadiazole derivatives, and compounds containing methoxyphenethyl groups.
Uniqueness
Structural Features: The combination of the oxadiazole ring, cyclopropyl group, and methoxyphenethyl moiety may confer unique properties.
Biological Activity: Differences in binding affinity, selectivity, and pharmacokinetics compared to similar compounds.
Properties
IUPAC Name |
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-27-18-8-4-15(5-9-18)10-11-22-21(26)25-12-2-3-16(14-25)13-19-23-20(24-28-19)17-6-7-17/h4-5,8-9,16-17H,2-3,6-7,10-14H2,1H3,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNZRXNYHWWOQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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